1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione
Description
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a central 3-azaspiro[5.5]undecane-2,4-dione core substituted with a cyclohexene moiety. The spiro architecture, which connects two rings (a cyclohexane and a six-membered lactam) via a shared nitrogen atom, confers rigidity and unique electronic properties.
Properties
CAS No. |
62379-98-0 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H23NO2/c18-13-11-16(9-5-2-6-10-16)14(15(19)17-13)12-7-3-1-4-8-12/h7,14H,1-6,8-11H2,(H,17,18,19) |
InChI Key |
GGLDSODATJAXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC(=O)C2C3=CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of 3-Azaspiro[5.5]undecane-2,4-dione
The most straightforward approach involves N-alkylation of 3-azaspiro[5.5]undecane-2,4-dione with a cyclohex-1-en-1-yl halide. This method exploits the nucleophilicity of the nitrogen atom in the azaspiro framework and can be conducted under various conditions.
Reaction Conditions:
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Solvent: N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Room temperature to 80°C
- Reaction time: 4-24 hours
Synthetic Procedure:
- 3-Azaspiro[5.5]undecane-2,4-dione (1 equivalent) is dissolved in anhydrous DMF
- The base (1.2-1.5 equivalents) is added at 0°C, and the mixture is stirred for 30-60 minutes
- Cyclohex-1-en-1-yl halide (1.2 equivalents) is added dropwise
- The reaction mixture is warmed to room temperature and stirred for 12-24 hours
- The reaction is quenched with water, and the product is extracted with ethyl acetate
- The crude product is purified by column chromatography or recrystallization
This direct N-alkylation approach offers the advantage of utilizing 3-azaspiro[5.5]undecane-2,4-dione, which is commercially available or can be synthesized following established procedures.
Phase-Transfer Catalyzed N-Alkylation
When using less reactive cyclohexenyl halides, phase-transfer catalysis provides an alternative methodology that can enhance reaction efficiency:
Reaction Conditions:
- Base: Potassium carbonate (K2CO3)
- Solvent: Dichloromethane/water biphasic system
- Catalyst: Tetrabutylammonium bromide (TBAB)
- Temperature: Room temperature to reflux
- Reaction time: 12-48 hours
Table 1: Optimization of Phase-Transfer Catalyzed N-Alkylation
| Entry | Phase-Transfer Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| 1 | TBAB (10 mol%) | K2CO3 | CH2Cl2/H2O | 25 | 24 | 55-65 |
| 2 | TBAB (10 mol%) | K2CO3 | CH2Cl2/H2O | Reflux | 12 | 65-75 |
| 3 | TBAB (10 mol%) | Cs2CO3 | CH2Cl2/H2O | Reflux | 8 | 70-80 |
| 4 | TBAH (10 mol%) | K2CO3 | Toluene/H2O | 80 | 12 | 60-70 |
| 5 | 18-Crown-6 (5 mol%) | K2CO3 | Acetone | 50 | 24 | 50-60 |
*Estimated yields based on related azaspiro compound syntheses
The phase-transfer catalysis approach facilitates the interaction between the organic and aqueous phases, enhancing the nucleophilicity of the nitrogen atom and improving the overall reaction efficiency.
Cyclization Approaches to the Spirocyclic Framework
Cyclization with Ethyl Cyanoacetate
A key synthetic approach involves the cyclization of suitable precursors with ethyl cyanoacetate to form the spirocyclic framework:
Reaction Conditions:
- Reagents: Cyclohexenyl-substituted aminocyclohexanecarboxamide, ethyl cyanoacetate
- Base: Sodium methoxide (MeONa)
- Solvent: Methanol (MeOH)
- Temperature: Room temperature to reflux
- Reaction time: 3-8 hours
Synthetic Procedure:
- The cyclohexenyl-substituted aminocyclohexanecarboxamide (1 equivalent) and ethyl cyanoacetate (1 equivalent) are dissolved in methanol
- Sodium methoxide (1 equivalent) is added, and the reaction mixture is heated under reflux for 8 hours
- The solvent is evaporated under reduced pressure, and the residue is triturated with petroleum ether
- The resulting solid is collected by filtration and recrystallized from an appropriate solvent
- Further transformations may be required to obtain the desired 2,4-dione structure
This cyclization approach has been successfully applied to the synthesis of related azaspiro compounds, including 4-amino-1-azaspiro[4.5]dec-3-en-2-one derivatives.
Oxidative Spirocyclization Methodologies
Oxidative spirocyclization represents another powerful approach for constructing the azaspiro[5.5]undecane framework:
Reaction Conditions:
- Oxidizing agent: Phenyliodonium diacetate (DIB)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: 2-6 hours
Synthetic Pathway:
- A suitably functionalized cyclohexenyl precursor undergoes oxidative amidation
- The resulting intermediate undergoes base-promoted cyclization to form the azaspiro[5.5]undecane core
- Further functionalization introduces the cyclohexenyl substituent
This approach has been successfully employed in the synthesis of 1-azaspiro-[5.5]-undecane derivatives with yields as high as 91%.
One-Pot Tandem Reactions for Stereoselective Synthesis
Overman Rearrangement and Ring Closing Metathesis
A one-pot tandem process involving an Overman rearrangement followed by ring closing metathesis offers a stereoselective approach to functionalized cyclic structures that could be adapted for the target compound:
Key Reaction Sequence:
Allylic Oxidation Strategies
The oxidation of cyclohexenyl derivatives such as (1S)-N-(cyclohexenyl)trichloroacetamide has been reported to yield diol analogues with excellent stereoselectivity. This approach could be adapted to introduce oxygen functionalities at specific positions in the cyclohexenyl ring, enabling subsequent transformations to the target compound.
Table 2: Oxidation Conditions for Cyclohexenyl Derivatives
| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%)* | Stereoselectivity |
|---|---|---|---|---|---|---|---|
| 1 | TBHP | Pd(OAc)2 | CH3CN | 25 | 24 | 60-70 | Moderate |
| 2 | TBHP | SeO2 | Dioxane | 80 | 12 | 70-80 | Good |
| 3 | TBHP | MnO2 | CH2Cl2 | 25 | 18 | 65-75 | Good |
| 4 | OsO4/NMO | - | t-BuOH/H2O | 25 | 6 | 85-95 | Excellent |
| 5 | m-CPBA | - | CH2Cl2 | 0 | 4 | 80-90 | Good |
*Estimated conversions based on related oxidation reactions
Acid-Catalyzed Cyclization Methods
Triflic Acid-Catalyzed Cyclization
Acid-catalyzed cyclization using triflic acid represents a potent method for forming spirocyclic frameworks:
Reaction Conditions:
- Catalyst: Triflic acid (TfOH)
- Solvent: Dichloromethane
- Temperature: -78°C to room temperature
- Reaction time: 1-4 hours
Synthetic Procedure:
- A suitably functionalized cyclohexenyl precursor is dissolved in dichloromethane and cooled to -78°C
- Triflic acid is added dropwise, and the reaction is allowed to warm to room temperature
- The reaction progress is monitored by thin-layer chromatography
- Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution
- The product is extracted with dichloromethane and purified by column chromatography
This method has shown considerable potential in the synthesis of spirocyclic natural products and could be adapted for the preparation of this compound.
Modified-Julia Olefination for Key Fragment Synthesis
The preparation of the cyclohexenyl fragment can be achieved using Modified-Julia olefination:
Reaction Conditions:
- Reagents: Appropriate benzothiazolyl sulfone, aldehyde component
- Base: Lithium hexamethyldisilazide (LHMDS)
- Solvent: Tetrahydrofuran (THF)
- Temperature: -78°C
- Reaction time: 2-4 hours
Synthetic Procedure:
- The benzothiazolyl sulfone (1 equivalent) is dissolved in dry THF and cooled to -78°C
- LHMDS (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes
- The aldehyde component (1.1 equivalents) is added, and the reaction is stirred for 2-4 hours at -78°C
- The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate
- The crude product is purified by column chromatography
This methodology provides stereoselective access to the cyclohexenyl moiety, which can then be incorporated into the target compound through appropriate coupling reactions.
Optimization of Reaction Conditions
Solvent Effects on Key Transformations
The choice of solvent significantly impacts reaction outcomes in the synthesis of azaspiro compounds. Systematic studies reveal distinct patterns of solvent influence:
Table 3: Solvent Effects on Key Transformation Steps
| Reaction Type | Solvent | Relative Yield | Selectivity | Key Observations |
|---|---|---|---|---|
| N-Alkylation | DMF | High | Moderate | Favors SN2 pathway |
| N-Alkylation | THF | Moderate | High | Better stereoselectivity |
| Cyclization | Methanol | High | Moderate | Rapid reaction, some side products |
| Cyclization | Dioxane | Moderate | High | Cleaner reaction profile |
| Oxidative Spirocyclization | Dichloromethane | High | High | Optimal for DIB-mediated reactions |
| Acid-Catalyzed Cyclization | Toluene | High | Very High | Superior stereoselectivity |
Temperature Control for Enhanced Selectivity
Temperature control is crucial for achieving optimal yields and selectivity:
Table 4: Temperature Effects on Reaction Outcomes
| Reaction Step | Temperature Range (°C) | Effect on Yield | Effect on Selectivity | Recommended Conditions |
|---|---|---|---|---|
| N-Alkylation | 0 to 25 | Moderate | High | Initial addition at 0°C, then warm to RT |
| N-Alkylation | 25 to 80 | High | Moderate | Use for less reactive substrates |
| Cyclization | 25 to 65 | Moderate to High | Moderate | Gradual temperature increase |
| Oxidative Spirocyclization | -10 to 25 | Moderate | Very High | Addition at -10°C, then warm to RT |
| Acid-Catalyzed Cyclization | -78 to 25 | High | High | Initial addition at -78°C, gradual warming |
Purification and Characterization Methodologies
Purification Techniques
Effective purification is critical for obtaining this compound in high purity:
Table 5: Purification Methods for this compound
| Purification Method | Conditions | Efficiency | Notes |
|---|---|---|---|
| Recrystallization | Aqueous ethanol | High | Preferred method for gram-scale purification |
| Recrystallization | Methanol | High | Alternative solvent system |
| Column Chromatography | Ethyl acetate/hexane (1:4 to 1:2) | Very High | For smaller scale preparations |
| Preparative HPLC | Acetonitrile/water gradient | Excellent | For analytical purity requirements |
| Acid-Base Extraction | pH control (3-4, then 8-9) | Moderate | Exploits basic nitrogen functionality |
Spectroscopic and Analytical Characterization
Comprehensive characterization of this compound involves multiple analytical techniques:
Table 6: Expected Spectroscopic and Analytical Data
| Analytical Method | Expected Key Features | Diagnostic Value |
|---|---|---|
| 1H NMR | Cyclohexenyl protons (5.5-6.0 ppm), spirocyclic methylene protons (1.2-2.5 ppm) | Structure confirmation |
| 13C NMR | Carbonyl carbons (170-175 ppm), cyclohexenyl C=C (125-135 ppm), spiro carbon (60-65 ppm) | Carbon framework verification |
| IR Spectroscopy | C=O stretching (1700-1750 cm-1), C=C stretching (1650-1680 cm-1), C-N stretching (1200-1350 cm-1) | Functional group confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 261, characteristic fragmentation pattern | Molecular weight confirmation |
| Elemental Analysis | C: 73.53%, H: 8.87%, N: 5.36%, O: 12.24% (calculated) | Purity assessment |
Chemical Reactions Analysis
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substitutions, synthetic routes, physicochemical properties, and bioactivity.
Structural Analogues and Substitutions
Core Heteroatom Variations
3-Oxaspiro[5.5]undecane-2,4-dione Structural Difference: Replaces the nitrogen atom in the lactam ring with oxygen. Synthesis: Prepared via cyclocondensation of cyclohexanediacetic anhydride derivatives .
1-Thia-5-azaspiro[5.5]undec-2-ene
- Structural Difference : Incorporates sulfur in place of oxygen in one ring, introducing a thioether group.
- Impact : Enhances lipophilicity and may improve membrane permeability. The thioether group can participate in unique redox interactions .
Substituent Variations
3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Structural Difference: Features a dichlorobenzylidene group instead of cyclohexene. This compound exhibits higher reported bioactivity in preliminary assays .
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione
- Structural Difference : Substitutes cyclohexene with a methoxyphenyl group.
- Impact : The methoxy group improves solubility in polar solvents and may modulate interactions with serotonin receptors due to its electron-donating properties .
3-(2-Phenylethyl)-3-azaspiro[5.5]undecane-2,4-dione Structural Difference: Attaches a phenylethyl chain to the spiro nitrogen.
Physicochemical Properties
| Compound | Melting Point (°C) | LogP | Solubility | Key Interactions |
|---|---|---|---|---|
| Target Compound | 180–182 (est.) | 2.1 | Moderate in DMSO | Hydrogen bonding (lactam NH) |
| 3-Oxaspiro[5.5]undecane-2,4-dione | 165–167 | 1.8 | High in ethanol | Dipole-dipole (ether oxygen) |
| 3-(2,4-Dichlorobenzylidene) derivative | 210–212 | 3.5 | Low in water | π-π stacking, halogen bonding |
| 3-(4-Methoxyphenyl) derivative | 155–158 | 2.4 | Moderate in DCM | Hydrogen bonding (methoxy) |
Biological Activity
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound with significant biological activity. Its unique spirocyclic structure, characterized by a cyclohexene ring fused to an azaspiro framework, provides it with versatile chemical properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables and research findings.
The molecular formula of this compound is C16H23NO2, with an average mass of approximately 261.365 g/mol. The compound features multiple functional groups, including carbonyl and nitrogen functionalities, which contribute to its reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H23NO2 |
| Average Mass | 261.365 g/mol |
| Key Functional Groups | Carbonyl (C=O), Nitrogen (N) |
| Unique Structure | Spirocyclic azaspiro framework |
Research indicates that derivatives of this compound exhibit notable biological activities through various mechanisms:
- Antimicrobial Activity : Compounds similar in structure have shown significant antibacterial and antifungal properties. For instance, spiroheterocycles containing azaspiro moieties are known for their antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Antitumor Activity : Some studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The carbonyl groups are believed to interact with cellular targets, leading to programmed cell death.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as MmpL3 in Mycobacterium tuberculosis, showcasing potential as an antituberculosis agent.
Case Studies
Several studies highlight the biological efficacy of similar compounds:
- Study on Antimicrobial Properties : A recent study evaluated Mannich bases derived from spiro compounds for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited higher antimicrobial activity than traditional antibiotics .
- Antitumor Research : In vitro studies demonstrated that derivatives of this compound can significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Azaspiro[5.5]undecane-2,4-dione | C10H15NO2 | Lacks cyclohexene; simpler spiro structure | Moderate antibacterial activity |
| 2,4-Dioxo-3-azaspiro[5.5]undecane | C10H15N | Contains dioxo groups; different reactivity | Limited antitumor effects |
| 3-Oxaspiro[5.5]undecane | C10H14O | Oxaspiro variant; different oxygen functionality | Notable antifungal properties |
The unique combination of structural features in 1-(Cyclohex-1-en-1-y)-3-azaspiro[5.5]undecane-2,4-dione enhances its biological activity compared to simpler derivatives.
Q & A
Q. What are the established synthetic routes for 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione, and what critical parameters influence reaction yields?
The compound can be synthesized via cyclocondensation reactions involving cyclohexanone derivatives and nitriles. For example, cyclohexanone reacts with malononitrile in the presence of KOH or NaOEt in ethanol to form spiro intermediates, with yields heavily dependent on catalyst choice, temperature (optimized at 303–313 K), and stoichiometric ratios of reactants . Acid-catalyzed protocols (e.g., using H₂SO₄ and acetic anhydride) for similar spiro systems highlight the importance of controlled anhydrous conditions to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Structural validation requires a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., cyclohexene protons at δ 5.2–5.8 ppm) and spiro carbon connectivity .
- X-ray crystallography : To resolve conformational details, such as boat/chair ring conformations and bond angles (e.g., cyclohexane chair with puckering parameters Q = 0.552 Å, θ = 0.7°) .
- IR spectroscopy : To detect functional groups like lactam carbonyls (1700–1750 cm⁻¹) .
Q. What experimental design principles optimize the synthesis of spiro compounds like this one?
Factorial design methods (e.g., 2^k designs) are critical for optimizing variables such as reaction time, temperature, and catalyst concentration. For instance, a central composite design can minimize experimental runs while maximizing yield, with ANOVA used to identify statistically significant factors .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this spiro compound in novel reactions?
Quantum chemical calculations (e.g., DFT or ab initio methods) model reaction pathways and transition states. For example, reaction path searches using software like GRRM or IRC analysis can predict regioselectivity in cycloadditions or ring-opening reactions. Conformational stability is assessed via energy surface scans .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?
- Comparative analysis : Cross-reference experimental NMR shifts with computed chemical shifts (e.g., using GIAO-DFT).
- Isotopic labeling : Track reaction pathways (e.g., ¹³C-labeled reactants) to confirm mechanistic hypotheses .
- In situ monitoring : Use techniques like ReactIR or LC-MS to detect transient intermediates .
Q. How can AI-driven platforms enhance the discovery of derivatives with improved bioactivity or thermal stability?
Machine learning models trained on spiro compound datasets can predict substituent effects on properties like logP or melting points. For example, ICReDD’s workflow integrates quantum calculations with experimental feedback to prioritize synthetic targets . Automated high-throughput screening (HTS) systems further accelerate derivative synthesis .
Q. What advanced separation techniques are effective for isolating enantiomers or diastereomers of this compound?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Crystallization-induced diastereomer resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
